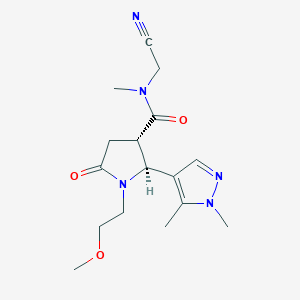![molecular formula C10H11N3O4 B2636186 Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 310443-54-0](/img/structure/B2636186.png)
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is not fully understood, but it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, induce apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a role in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is that it is relatively easy to synthesize using a variety of methods. It is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of this compound is that it is relatively insoluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an inhibitor of acetylcholinesterase, as it may have applications in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to explore its potential as a building block for the synthesis of new materials with unique properties, and as a potential herbicide for use in agriculture.
Synthesis Methods
There are several methods for synthesizing Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate, including the condensation of 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with ethyl 2-cyanoacetate, and the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with ethyl 2-bromoacetate followed by cyclization. The most commonly used method involves the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate.
Scientific Research Applications
Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied as a potential inhibitor of acetylcholinesterase, which is an enzyme that plays a role in Alzheimer's disease. In material science, it has been studied as a potential building block for the synthesis of new materials with unique properties. In agriculture, it has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds.
properties
IUPAC Name |
ethyl 5-methoxy-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-3-17-10(15)6-4-13-7(8(6)16-2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPHKXLBOYQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1OC)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2636109.png)

amine hydrochloride](/img/no-structure.png)
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2636114.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)


![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)